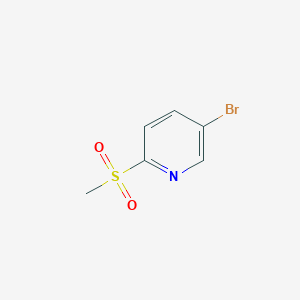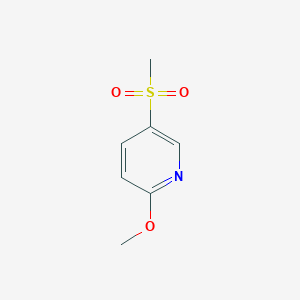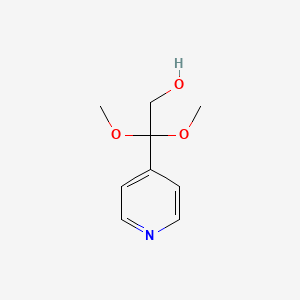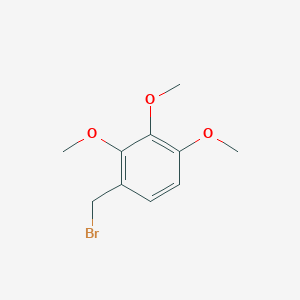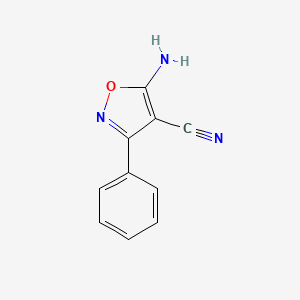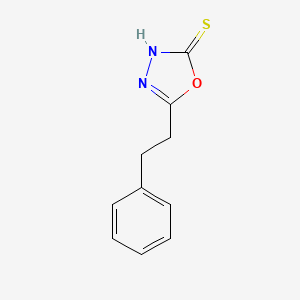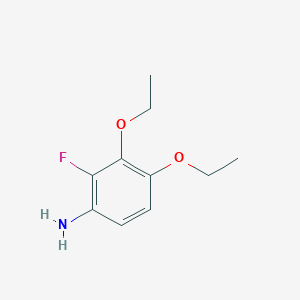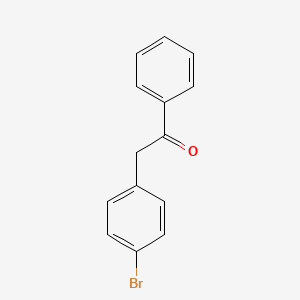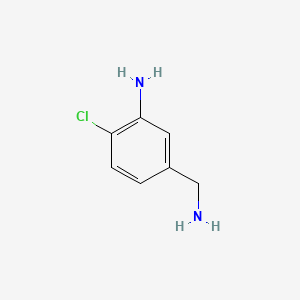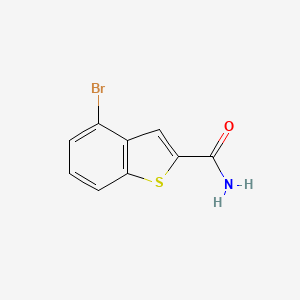
Phenol boron trifluoride
Overview
Description
Phenol boron trifluoride, also known as boron trifluoride phenol complex, is a chemical compound formed by the reaction of boron trifluoride with phenol. It is commonly used as a Lewis acid catalyst in various organic reactions. The compound is known for its high reactivity and ability to facilitate a wide range of chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenol boron trifluoride can be synthesized by reacting boron trifluoride gas with phenol in a controlled environment. The reaction typically takes place at room temperature and involves the following steps:
Preparation of Reactants: Phenol is dissolved in an appropriate solvent, such as dichloromethane or toluene.
Introduction of Boron Trifluoride: Boron trifluoride gas is slowly bubbled through the phenol solution.
Formation of Complex: The reaction between boron trifluoride and phenol results in the formation of the this compound complex, which can be isolated by evaporating the solvent.
Industrial Production Methods
In industrial settings, the production of this compound involves similar steps but on a larger scale. The process is carried out in specialized reactors designed to handle the reactivity of boron trifluoride gas. The product is then purified and packaged for use in various applications.
Chemical Reactions Analysis
Types of Reactions
Phenol boron trifluoride undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where the phenol ring is substituted by various electrophiles.
Complexation Reactions: this compound can form complexes with other Lewis bases, enhancing its reactivity in catalytic processes.
Common Reagents and Conditions
Electrophiles: Common electrophiles used in substitution reactions include halogens, nitro groups, and alkyl groups.
Solvents: Reactions are typically carried out in solvents like dichloromethane, toluene, or acetonitrile.
Temperature: Most reactions occur at room temperature, but some may require heating to enhance reaction rates.
Major Products
The major products formed from reactions involving this compound depend on the specific reactants and conditions used. For example, electrophilic aromatic substitution reactions can yield halogenated phenols, nitrophenols, or alkylated phenols.
Scientific Research Applications
Phenol boron trifluoride has a wide range of applications in scientific research, including:
Organic Synthesis: It is used as a catalyst in various organic reactions, such as Friedel-Crafts acylation and alkylation, Diels-Alder reactions, and polymerization processes.
Material Science: The compound is employed in the synthesis of advanced materials, including polymers and nanomaterials.
Pharmaceuticals: this compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Analytical Chemistry: It is utilized in analytical techniques, such as gas chromatography, to improve the separation and detection of compounds.
Mechanism of Action
Phenol boron trifluoride acts as a Lewis acid by accepting electron pairs from Lewis bases. The mechanism involves the following steps:
Coordination: The boron atom in boron trifluoride coordinates with the oxygen atom in phenol, forming a stable complex.
Activation: The complex activates the phenol ring, making it more susceptible to electrophilic attack.
Reaction: The activated phenol undergoes various chemical transformations, depending on the reactants and conditions used.
Comparison with Similar Compounds
Phenol boron trifluoride can be compared with other boron-based Lewis acids, such as:
Boron Trifluoride Etherate: Similar to this compound, boron trifluoride etherate is used as a Lewis acid catalyst. it is less reactive and has different solubility properties.
Boron Trichloride: Boron trichloride is another boron-based Lewis acid, but it is more reactive and less stable than boron trifluoride complexes.
Boron Tribromide: Boron tribromide is highly reactive and used in specific applications where stronger Lewis acidity is required.
This compound is unique due to its balanced reactivity and stability, making it suitable for a wide range of applications in organic synthesis and industrial processes.
Properties
IUPAC Name |
phenol;trifluoroborane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O.BF3/c7-6-4-2-1-3-5-6;2-1(3)4/h1-5,7H; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VENBJVSTINLYEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(F)(F)F.C1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1309982-58-8 | |
| Record name | Phenol, compd. with trifluoroborane (2:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1309982-58-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID50190687 | |
| Record name | Phenol boron trifluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50190687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106951-44-4, 372-44-1 | |
| Record name | Phenol, reaction products with boron trifluoride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106951-44-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol boron trifluoride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000372441 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol boron trifluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50190687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenol--boron trifluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.140 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


